MDL 28170

Description

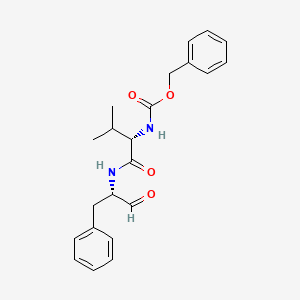

Structure

3D Structure

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate |

InChI |

InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20-/m0/s1 |

InChI Key |

NGBKFLTYGSREKK-PMACEKPBSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MDL 28170 in Neuronal Apoptosis

Introduction: The Challenge of Neuronal Apoptosis and the Promise of Calpain Inhibition

Neuronal apoptosis, or programmed cell death, is a critical process in the development and homeostasis of the central nervous system (CNS). However, its dysregulation is a hallmark of numerous neurodegenerative diseases and acute neuronal injuries, including stroke, traumatic brain injury, and Alzheimer's disease.[1][2] A central player in the execution of this pathological cell death is the overactivation of a family of calcium-dependent cysteine proteases known as calpains.[1][3] The subsequent cascade of proteolytic events dismantles the neuron from within, leading to irreversible damage and functional decline.

MDL 28170 has emerged as a potent and selective therapeutic agent in preclinical studies.[4][5] This cell-permeable and blood-brain barrier-penetrating molecule offers a significant advantage for CNS applications.[4][6][7] This guide provides an in-depth exploration of the core mechanism of action of MDL 28170 in preventing neuronal apoptosis, intended for researchers, scientists, and drug development professionals. We will delve into the molecular pathways, provide validated experimental protocols for mechanism verification, and present the data in a clear, actionable format.

The Central Role of Calpains in Neuronal Apoptosis

Under normal physiological conditions, calpains are involved in essential cellular processes such as cytoskeletal remodeling and signal transduction.[1][2] However, in the context of neuronal injury, a pathological influx of intracellular calcium (Ca2+) leads to the sustained and excessive activation of calpains, particularly calpain-1 and calpain-2.[1][8][9] This overactivation triggers a cascade of destructive events:

-

Cytoskeletal Degradation: Calpains target key cytoskeletal proteins, including α-spectrin, leading to the breakdown of the neuronal architecture.[1][9][10][11] This is often observed as the appearance of specific breakdown products (e.g., 145/150 kDa fragments of α-spectrin).[1][12]

-

Activation of Apoptotic Pathways: Calpains can directly and indirectly activate the caspase cascade, a family of proteases central to the execution of apoptosis.[3][13] For instance, calpain activation can lead to the cleavage of pro-apoptotic proteins like Bax, promoting the release of cytochrome c from the mitochondria.[14][15] This, in turn, activates caspase-9 and the downstream executioner caspase, caspase-3.[16][17]

-

Dysregulation of Kinases and Phosphatases: Calpains can cleave and alter the activity of crucial signaling proteins, further pushing the neuron towards apoptosis.[13]

MDL 28170: A Targeted Intervention in the Apoptotic Cascade

MDL 28170 is a potent, reversible, and competitive inhibitor of calpain.[7] Its mechanism of action is centered on its ability to bind to the catalytic cysteine residue within the active site of calpains, thereby preventing the access of their substrates.[7] With high affinity, exhibiting Ki values of 10 nM for calpain, MDL 28170 effectively halts the destructive proteolytic activity of these enzymes.[6][7]

By inhibiting calpains, MDL 28170 intervenes at a critical juncture in the neuronal apoptotic pathway:

-

Preservation of Cytoskeletal Integrity: By preventing the cleavage of α-spectrin and other cytoskeletal components, MDL 28170 helps maintain the structural integrity of the neuron.[10][11]

-

Inhibition of Caspase-3 Activation: MDL 28170 has been shown to suppress the activation of caspase-3, a key executioner of apoptosis.[12] This suggests that MDL 28170 acts upstream of caspase-3 activation, likely by preventing the calpain-mediated signaling events that trigger the caspase cascade.

-

Reduction of Both Necrotic and Apoptotic Cell Death: Studies have demonstrated that MDL 28170 can significantly decrease the number of both necrotic and apoptotic cells following a hypoxic-ischemic insult in the brain.[12]

The following diagram illustrates the central role of calpain in neuronal apoptosis and the point of intervention for MDL 28170.

Caption: Calpain-mediated neuronal apoptosis pathway and its inhibition by MDL 28170.

Experimental Validation of the Mechanism of Action

To provide a self-validating system for researchers, we present a series of interconnected experimental protocols. The successful execution of these experiments will provide robust evidence for the mechanism of action of MDL 28170.

Experimental Workflow

The following diagram outlines the general workflow for validating the neuroprotective effects of MDL 28170.

Caption: Experimental workflow for validating the mechanism of action of MDL 28170.

Protocol 1: Cell Viability Assessment using MTT Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of MDL 28170 for 1 hour.

-

Induce apoptosis using a suitable agent (e.g., glutamate, hydrogen peroxide). Include appropriate controls (untreated, vehicle-treated, and apoptosis-induced).

-

Incubate for the desired period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[20]

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[20]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Expected Outcome: A dose-dependent increase in cell viability in MDL 28170-treated cells compared to the apoptosis-induced control.

Protocol 2: Fluorometric Calpain Activity Assay

-

Principle: This assay utilizes a specific calpain substrate conjugated to a fluorophore (e.g., Ac-LLY-AFC).[21][22] Cleavage of the substrate by active calpain releases the fluorophore, resulting in a quantifiable increase in fluorescence.

-

Methodology:

-

Culture and treat neuronal cells as described in Protocol 1.

-

Lyse the cells using the extraction buffer provided with a commercial calpain activity assay kit. This buffer is designed to extract cytosolic proteins and prevent auto-activation of calpain.[21]

-

Measure the protein concentration of the lysates.

-

Incubate the lysates with the calpain substrate in a black 96-well plate.[23]

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[21]

-

-

Expected Outcome: A significant reduction in calpain activity in MDL 28170-treated cells compared to the apoptosis-induced control.

Protocol 3: Western Blot Analysis of Apoptotic and Cytoskeletal Markers

-

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. This protocol focuses on detecting the cleavage of α-spectrin (a marker of calpain activity) and caspase-3 (a marker of apoptosis).

-

Methodology:

-

Culture and treat neuronal cells as described in Protocol 1.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for:

-

Cleaved α-spectrin (detecting the 145/150 kDa breakdown products)

-

Cleaved caspase-3

-

A loading control (e.g., β-actin or GAPDH)

-

-

Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities relative to the loading control.

-

-

Expected Outcome: A dose-dependent decrease in the levels of cleaved α-spectrin and cleaved caspase-3 in MDL 28170-treated cells compared to the apoptosis-induced control.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned experiments can be summarized as follows:

| Assay | Apoptosis-Induced Control | MDL 28170-Treated | Interpretation |

| Cell Viability (MTT) | Decreased absorbance | Increased absorbance (dose-dependent) | MDL 28170 protects against apoptosis-induced cell death. |

| Calpain Activity | Increased fluorescence | Decreased fluorescence (dose-dependent) | MDL 28170 directly inhibits calpain activity. |

| Cleaved α-Spectrin (Western Blot) | Increased band intensity | Decreased band intensity (dose-dependent) | MDL 28170 prevents calpain-mediated cytoskeletal breakdown. |

| Cleaved Caspase-3 (Western Blot) | Increased band intensity | Decreased band intensity (dose-dependent) | MDL 28170 inhibits a key executioner of apoptosis. |

Conclusion and Future Perspectives

The collective evidence strongly supports the mechanism of action of MDL 28170 as a potent inhibitor of calpain-mediated neuronal apoptosis. Its ability to directly inhibit calpain activity, preserve cytoskeletal integrity, and block the activation of the downstream effector caspase-3 makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and acute neuronal injury.

Future research should focus on translating these in vitro findings into in vivo models to further elucidate the therapeutic potential of MDL 28170. Investigating the long-term effects on neuronal function and survival, as well as optimizing dosing and delivery strategies, will be crucial steps in the development of this promising neuroprotective agent.

References

-

Chen, M., et al. (2021). Calpain inhibitor MDL28170 alleviates cerebral ischemia‑reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest. Experimental and Therapeutic Medicine, 22(5), 1-11. Retrieved from [Link]

-

He, Z., et al. (2022). Prevention of noise-induced hearing loss by calpain inhibitor MDL-28170 is associated with upregulation of PI3K/Akt survival signaling pathway. Frontiers in Cellular Neuroscience, 16, 942588. Retrieved from [Link]

-

Thompson, B. M., et al. (2010). A pharmacological analysis of the neuroprotective efficacy of the brain- and cell-permeable calpain inhibitor MDL-28170 in the mouse controlled cortical impact traumatic brain injury model. Journal of Neurotrauma, 27(10), 1833-1843. Retrieved from [Link]

-

Li, P. A., et al. (1998). Postischemic treatment with calpain inhibitor MDL 28170 ameliorates brain damage in a gerbil model of global ischemia. Neuroscience Letters, 247(2-3), 17-20. Retrieved from [Link]

-

Chen, M., et al. (2007). Calpain inhibitor MDL 28170 protects against the Ca2+ paradox in rat hearts. Acta Pharmacologica Sinica, 28(9), 1369-1376. Retrieved from [Link]

-

Thompson, B. M., et al. (2010). A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model. Journal of Neurotrauma, 27(10), 1833-1843. Retrieved from [Link]

-

Kawamura, M., et al. (2005). Calpain inhibitor MDL 28170 protects hypoxic-ischemic brain injury in neonatal rats by inhibition of both apoptosis and necrosis. Brain Research, 1037(1-2), 65-72. Retrieved from [Link]

-

de Freitas, L. A. R., et al. (2022). Antileishmanial Efficacy of the Calpain Inhibitor MDL28170 in Combination with Amphotericin B. Pharmaceuticals, 15(2), 244. Retrieved from [Link]

-

Zaman, V., et al. (2021). Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson's Disease. International Journal of Molecular Sciences, 22(19), 10769. Retrieved from [Link]

-

Bevers, M. B., & Neumar, R. W. (2008). Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration. Annals of the New York Academy of Sciences, 1147, 1-18. Retrieved from [Link]

-

Briz, V., et al. (2020). Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research?. International Journal of Molecular Sciences, 21(21), 8345. Retrieved from [Link]

-

Uetsuki, T., et al. (1999). Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein. The Journal of Neuroscience, 19(16), 6955-6964. Retrieved from [Link]

-

Adem, A., et al. (2005). Role of Calpain in Apoptosis. Archives of Toxicology, 79(10), 547-554. Retrieved from [Link]

-

Ray, S. K., & Banik, N. L. (2003). Neuroprotective strategies against calpain-mediated neurodegeneration. Current Drug Targets-CNS & Neurological Disorders, 2(2), 119-132. Retrieved from [Link]

-

Haque, A., et al. (2020). Neuroprotective Effects of Calpain Inhibition in Parkinson's Disease: Insights from Cellular and Murine Models. International Journal of Molecular Sciences, 21(18), 6783. Retrieved from [Link]

-

Churchill, E. N., et al. (2005). Calpains, mitochondria, and apoptosis. Journal of Cellular Physiology, 205(3), 327-333. Retrieved from [Link]

-

Potter, D. A., et al. (2010). Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry. Journal of Visualized Experiments, (41), 2029. Retrieved from [Link]

-

El-Gazzar, W. B., et al. (2023). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Cell Communication and Signaling, 21(1), 1-20. Retrieved from [Link]

-

Berridge, M. V., & Tan, A. S. (1993). Characterization of the cellular reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): subcellular localization, substrate dependence, and involvement of mitochondrial electron transport in MTT reduction. Archives of Biochemistry and Biophysics, 303(2), 474-482. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Hartmann, A., et al. (2000). Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease. Proceedings of the National Academy of Sciences, 97(6), 2875-2880. Retrieved from [Link]

-

Adem, A., et al. (2005). Role of Calpain in Apoptosis. ResearchGate. Retrieved from [Link]

-

Chan, S. L., & Mattson, M. P. (1999). Caspase and calpain substrates: roles in synaptic plasticity and cell death. Journal of Neuroscience Research, 58(1), 167-190. Retrieved from [Link]

-

Wu, H. Y., & Lynch, D. R. (2006). Calpain and synaptic function. Molecular Neurobiology, 33(3), 215-236. Retrieved from [Link]

-

Ferrer, I., & Planas, A. M. (2003). Signaling of cell death and cell survival following focal cerebral ischemia: life and death struggle in the penumbra. Journal of Neuropathology & Experimental Neurology, 62(4), 329-339. Retrieved from [Link]

-

Chen, Y., et al. (2022). The role of calcium-calpain pathway in hyperthermia. Frontiers in Molecular Biosciences, 9, 941321. Retrieved from [Link]

-

Markgraf, C. G., et al. (1994). Neuroprotection with a calpain inhibitor in a model of focal cerebral ischemia. Stroke, 25(3), 663-669. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Singh, G., et al. (2022). Calpain Inhibitors as Potential Therapeutic Modulators in Neurodegenerative Diseases. Neurochemical Research, 47(3), 511-525. Retrieved from [Link]

-

Su, J. H., et al. (2001). Activation of Caspase-3 in Single Neurons and Autophagic Granules of Granulovacuolar Degeneration in Alzheimer's Disease: Evidence for Apoptotic Cell Death. The American Journal of Pathology, 158(3), 803-809. Retrieved from [Link]

-

Didenko, V. V., et al. (2012). Role of caspase-3 in development of neuronal plasticity and memory. ResearchGate. Retrieved from [Link]

-

Goll, D. E., et al. (2003). The calpain system. Physiological Reviews, 83(3), 731-801. Retrieved from [Link]

Sources

- 1. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 3. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prevention of noise-induced hearing loss by calpain inhibitor MDL-28170 is associated with upregulation of PI3K/Akt survival signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calpain Inhibitors as Potential Therapeutic Modulators in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. papaininhibitor.com [papaininhibitor.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. A pharmacological analysis of the neuroprotective efficacy of the brain- and cell-permeable calpain inhibitor MDL-28170 in the mouse controlled cortical impact traumatic brain injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calpain inhibitor MDL 28170 protects hypoxic-ischemic brain injury in neonatal rats by inhibition of both apoptosis and necrosis [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase and calpain substrates: roles in synaptic plasticity and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]

- 16. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]

- 23. abcam.co.jp [abcam.co.jp]

Technical Deep Dive: The Chemical & Pharmacological Architecture of MDL 28170 (Calpain Inhibitor III)

Executive Summary

MDL 28170 (also known as Calpain Inhibitor III or Z-Val-Phe-CHO) is a potent, cell-permeable peptidomimetic inhibitor targeting calcium-dependent cysteine proteases (calpains) and cathepsins.[1][2][3][4] Unlike first-generation inhibitors (e.g., leupeptin), MDL 28170 exhibits superior lipophilicity, allowing it to rapidly penetrate the blood-brain barrier (BBB) and cell membranes. This characteristic makes it the "gold standard" tool compound for investigating neuroprotection in ischemic stroke, traumatic brain injury (TBI), and viral entry mechanisms dependent on Cathepsin L (e.g., SARS-CoV-2).

This guide deconstructs the chemical logic of MDL 28170, elucidates its mechanism of action at the atomic level, and provides field-validated protocols for its experimental application.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Logic: The Peptidomimetic Design

MDL 28170 is a dipeptide aldehyde designed to mimic the transition state of a substrate binding to the protease active site. Its structure is composed of three critical pharmacophores:

-

The Warhead (Aldehyde): The C-terminal aldehyde (-CHO) is the reactive electrophile. It acts as a "transition-state analog," forming a reversible covalent bond with the nucleophilic thiol (-SH) of the active site cysteine.

-

The Recognition Motif (Val-Phe): The Valine (P2 position) and Phenylalanine (P1 position) side chains provide specificity. The hydrophobic benzyl side chain of Phenylalanine fits snugly into the S1 hydrophobic pocket of Calpain/Cathepsin B, driving high-affinity binding.

-

The N-Terminal Cap (Cbz/Z Group): The Carbobenzyloxy (Z) group protects the N-terminus and increases overall lipophilicity, facilitating membrane permeability and BBB transport.

Physicochemical Data Table

| Property | Value | Technical Context |

| IUPAC Name | Benzyl N-[(2S)-3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate | Defines the Z-Val-Phe-CHO sequence.[1][5] |

| Common Name | Calpain Inhibitor III; MDL 28170 | Widely used in literature.[6] |

| Formula | C₂₂H₂₆N₂O₄ | |

| Molecular Weight | 382.45 g/mol | |

| Solubility | DMSO (~75 mg/mL); Ethanol (~25 mg/mL); Insoluble in water | Requires organic solvent for stock prep. |

| Appearance | White to off-white lyophilized powder | |

| Stability | Solid: >2 years at -20°C. Solution (DMSO): ~1 month at -20°C. | Critical: Aldehydes oxidize to carboxylic acids (inactive) upon air exposure. |

Visualization: Structural Connectivity

The following diagram illustrates the functional connectivity of the MDL 28170 molecule.

Caption: Functional decomposition of MDL 28170 showing the lipophilic cap, recognition peptide, and reactive warhead.

Part 2: Mechanism of Action & Selectivity[6]

The Covalent Reversible Inhibition

The inhibitory potency of MDL 28170 stems from the electrophilic nature of its aldehyde group.

-

Entry: The inhibitor enters the active site.[7] The Phenylalanine side chain anchors into the S1 hydrophobic pocket.

-

Attack: The active site Cysteine (Cys115 in Calpain-1) acts as a nucleophile. The thiolate anion attacks the carbonyl carbon of the MDL 28170 aldehyde.

-

Transition State Capture: This forms a thiohemiacetal adduct . This structure mimics the tetrahedral transition state of peptide hydrolysis but cannot be processed further, effectively locking the enzyme.

Selectivity Profile

While often termed a "Calpain Inhibitor," MDL 28170 is a broad-spectrum cysteine protease inhibitor.

-

Calpain-1 (mu-calpain):

(Potent) -

Calpain-2 (m-calpain):

(Potent) -

Cathepsin B:

(Potent)[1][4] - -Secretase: Inhibits at higher concentrations.

-

Serine Proteases (Trypsin/Chymotrypsin): No Inhibition (Due to lack of Serine-Aldehyde reactivity preference compared to Cysteine-Aldehyde).

Visualization: Mechanism of Inhibition

Caption: The kinetic pathway of MDL 28170 inhibition, culminating in the formation of the stable thiohemiacetal adduct.

Part 3: Experimental Protocols & Best Practices

Stock Solution Preparation (Self-Validating Protocol)

Objective: Create a stable 10 mM stock solution.

-

Weighing: Weigh 3.8 mg of MDL 28170 powder.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or PBS.

-

Dissolution: Add 1.0 mL of DMSO. Vortex vigorously until the solution is perfectly clear.

-

Aliquot: Divide into 50

L aliquots in light-protected (amber) tubes. -

Storage: Store at -20°C. Discard aliquots after 1 month or if color changes (yellowing indicates oxidation).

-

Validation: Before use, inspect for precipitate. If crystals are visible, sonicate.

In Vitro Neuroprotection Assay (Cell Culture)

Context: Protecting neurons from Glutamate/NMDA excitotoxicity.

-

Step 1: Cell Seeding: Plate primary cortical neurons or PC12 cells.

-

Step 2: Pre-treatment: Add MDL 28170 to the media 30-60 minutes prior to injury.

-

Working Conc: 10 - 50

M. -

Dilution:[8] Dilute DMSO stock 1:1000 into media (keep DMSO < 0.1%).

-

-

Step 3: Injury Induction: Add Glutamate (100

M) or Calcium Ionophore (A23187). -

Step 4: Incubation: Incubate for 24 hours.

-

Step 5: Readout: Measure LDH release (cell death) or Spectrin Breakdown Products (SBDPs) via Western Blot (145/150 kDa fragments indicate Calpain activity).

Visualization: Experimental Workflow

Caption: Step-by-step workflow for in vitro neuroprotection assays using MDL 28170.

Part 4: Therapeutic Context & Signaling Pathways

Neurodegeneration & TBI

In Traumatic Brain Injury (TBI) and Ischemia, massive

-

Loss of structural integrity (Necrosis).

-

Cleavage of Bax/Bid (Apoptosis). MDL 28170 intervention blocks this cascade, preserving the cytoskeleton and preventing "Spectrin breakdown products" (SBDPs) accumulation.

Viral Entry (SARS-CoV-2)

SARS-CoV-2 and SARS-CoV-1 utilize host proteases for spike protein activation. While TMPRSS2 is the primary surface protease, Cathepsin L (endosomal) is critical for the endocytic entry pathway. MDL 28170, inhibiting Cathepsins, has shown efficacy in blocking viral entry in cell lines lacking TMPRSS2.

Visualization: Calpain-Mediated Cell Death Pathway

Caption: The pathological cascade of Calpain activation and the specific intervention point of MDL 28170.

References

-

Markgraf, C. G., et al. (1998).[10][11] "Neuroprotective effects of MDL 28170, a stable calpain inhibitor, in a rat model of focal cerebral ischemia." Stroke. Link

-

Mehdi, S. (1991).[5][12] "Cell-penetrating inhibitors of calpain." Trends in Biochemical Sciences. Link

-

Thompson, S. N., et al. (2010).[5][11][12] "A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model." Journal of Neurotrauma. Link

-

Barnard, D. L., et al. (2004).[5] "Inhibition of severe acute respiratory syndrome coronavirus (SARS-CoV) by calpain inhibitors and beta-D-N4-hydroxycytidine." Antiviral Chemistry & Chemotherapy. Link

-

Simmons, G., et al. (2005). "Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry." Proceedings of the National Academy of Sciences. Link

Sources

- 1. MDL 28170 (Calpain Inhibitor III), calpain and cathepsin B inhibitor (CAS 88191-84-8) | Abcam [abcam.com]

- 2. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]

- 6. selleckchem.com [selleckchem.com]

- 7. real.mtak.hu [real.mtak.hu]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. Calpain inhibitor MDL28170 alleviates cerebral ischemia‑reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Postischemic treatment with calpain inhibitor MDL 28170 ameliorates brain damage in a gerbil model of global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Short-Duration Treatment with the Calpain Inhibitor MDL-28170 Does Not Protect Axonal Transport in an in Vivo Model of Traumatic Axonal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

Technical Guide: MDL 28170 (Calpain Inhibitor III)

Targeting Calcium-Dependent Cysteine Proteases in Research and Drug Discovery

Executive Summary

MDL 28170 (also known as Calpain Inhibitor III or Z-Val-Phe-CHO) is a potent, cell-permeable inhibitor of Calpain-1 (

This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for MDL 28170. It specifically addresses the critical challenge of selectivity—distinguishing calpain inhibition from off-target Cathepsin B inhibition—and provides self-validating workflows for in vitro and in vivo applications.

Chemical & Pharmacological Profile

Core Properties

MDL 28170 is a dipeptide aldehyde that acts as a reversible transition-state analog.

| Property | Specification |

| Chemical Name | Z-Val-Phe-CHO (N-Benzyloxycarbonyl-L-valyl-L-phenylalaninal) |

| CAS Number | 88191-84-8 |

| Molecular Formula | |

| Molecular Weight | 382.45 g/mol |

| Appearance | White to off-white lyophilized solid |

| Solubility | DMSO (~75 mg/mL), Ethanol (~25 mg/mL), Insoluble in water |

| Stability (Solid) | 2 years at -20°C (desiccated) |

| Stability (Solution) | Use within 1 month at -20°C; avoid freeze-thaw cycles |

Potency and Selectivity

MDL 28170 is highly potent against calpains but is not perfectly selective. Researchers must control for Cathepsin B inhibition in lysosomal pathways.

| Target Enzyme | IC50 / Ki | Mechanism |

| Calpain-1 ( | Reversible Covalent (Active Site) | |

| Calpain-2 (m-calpain) | Reversible Covalent (Active Site) | |

| Cathepsin B | Off-target Inhibition | |

| Inhibitory (Variable) | Substrate Mimicry | |

| Trypsin/Serine Proteases | No Inhibition | N/A |

Critical Insight: While the

for Calpain and Cathepsin B are similar, the cellular compartmentalization (cytosolic for Calpain vs. lysosomal for Cathepsin B) often allows for functional differentiation. However, at high concentrations (>10M), lysosomal permeabilization can lead to confounding results.

Mechanism of Action

MDL 28170 functions as a peptide aldehyde inhibitor. The aldehyde group forms a reversible hemi-thioacetal bond with the active site cysteine residue of the protease.

Molecular Interaction[1]

-

Binding: The Z-Val-Phe backbone mimics the substrate, positioning the molecule within the substrate-binding cleft.

-

Inhibition: The electrophilic aldehyde carbon is attacked by the nucleophilic thiol (-SH) of the active site cysteine.

-

Outcome: This forms a transition-state intermediate that prevents substrate hydrolysis. Because the bond is reversible, dilution of the inhibitor can restore enzyme activity.

Signaling Pathway & Intervention

The following diagram illustrates the pathological activation of calpain during excitotoxicity and how MDL 28170 intercepts this cascade.

Figure 1: Mechanism of Calpain inhibition by MDL 28170 in the context of calcium-mediated neurotoxicity.

Experimental Guidelines

Preparation and Handling

MDL 28170 is hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous buffers.

Stock Solution (10 mM):

-

Weigh 3.82 mg of MDL 28170.

-

Dissolve in 1.0 mL of anhydrous DMSO.

-

Vortex until completely clear.

-

Aliquot (e.g., 50

L) and store at -20°C.

In Vivo Vehicle Formulation (High Solubility): For intraperitoneal (IP) or intravenous (IV) injection, avoid 100% DMSO. Use the following "clear solution" formulation:

-

10% DMSO (containing the drug).

-

40% PEG300 .

-

5% Tween-80 .

-

45% Saline (0.9% NaCl). Add components in this specific order, mixing thoroughly after each addition to prevent precipitation.

In Vitro Enzyme Activity Assay (Protocol)

This protocol measures calpain activity using a fluorogenic substrate.[1][2][3]

Reagents:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 100 mM KCl, 0.1% 2-mercaptoethanol.[2]

-

Activator: 10 mM

(Prepare fresh). -

Substrate: Ac-LLY-AFC (Preferred for specificity) or Suc-LLVY-AMC (Requires proteasome inhibitor control).

-

Enzyme: Purified Calpain-1 or Calpain-2, or cytosolic lysate.

Workflow:

-

Lysate Prep: Homogenize tissue/cells in Assay Buffer (keep cold). Centrifuge 10,000 x g for 10 min. Collect supernatant.

-

Inhibitor Setup: In a black 96-well plate, add:

-

Sample (Lysate/Enzyme): 50

L. -

MDL 28170 (Various conc.): 10

L. -

Vehicle Control (DMSO): 10

L.

-

-

Incubation: Incubate for 15 min at Room Temperature (RT) to allow inhibitor binding.

-

Activation: Add 20

L of 10 mM -

Substrate Addition: Add 20

L Substrate (Final conc 50 -

Measurement: Read Fluorescence (Ex/Em: 400/505 nm for AFC) kinetically for 30 min.

Cellular Assays

-

Dosing: Effective range is typically 10–50

M . -

Pre-treatment: Pre-incubate cells with MDL 28170 for 30–60 minutes before inducing stress (e.g., glutamate, oxidative stress) to ensure intracellular accumulation.

-

Control: Always run a parallel condition with a Cathepsin B inhibitor (e.g., CA-074 Me) to distinguish effects if the phenotype is ambiguous.

Therapeutic Context & In Vivo Applications[5]

MDL 28170 is widely used in rodent models of CNS injury. However, its pharmacokinetic profile requires careful dosing strategies.

Pharmacokinetics (PK)

-

Half-life (

): Short (~2 hours in plasma). -

BBB Penetration: Rapid.[4]

-

Metabolism: Rapidly cleared, necessitating repeated dosing for sustained inhibition.

Validated In Vivo Protocols

A. Ischemia / Stroke Model (Gerbil/Rat)

-

Dose: 50 mg/kg.[5]

-

Route: Intraperitoneal (IP).[2]

-

Regimen:

-

Initial dose: Immediately post-ischemia (or 30 min post-reperfusion).

-

Maintenance doses: Every 4–6 hours for 24 hours to prevent delayed neuronal death.

-

-

Outcome: Reduction in infarct volume and preservation of cytoskeletal proteins (spectrin).

B. Traumatic Brain Injury (TBI) [2]

-

Dose: 20–40 mg/kg.

-

Route: Systemic (IP or IV).

-

Timing: Administer within 30 minutes of injury.

-

Endpoint: Western blot analysis of

-spectrin breakdown products (SBDPs). MDL 28170 specifically reduces the 145 kDa calpain-specific fragment.

Experimental Workflow Diagram

Figure 2: Standardized workflow for evaluating MDL 28170 efficacy in neuroprotection studies.[6]

References

-

Markgraf, C. G., et al. (1998).[6][2][5] "Six-hour window of opportunity for calpain inhibition in focal cerebral ischemia in rats."[6] Stroke, 29(1), 152-158. Link

-

Li, P. A., et al. (1998).[7] "Postischemic treatment with calpain inhibitor MDL 28170 ameliorates brain damage in a gerbil model of global ischemia."[6][5][7] Neuroscience Letters, 247(1), 17-20.[6] Link

-

Thompson, S. N., et al. (2010).[8] "A pharmacological analysis of the neuroprotective efficacy of the brain- and cell-permeable calpain inhibitor MDL-28170 in the mouse controlled cortical impact traumatic brain injury model." Journal of Neurotrauma, 27(12), 2233-2243. Link

-

Mehdi, S. (1991).[8] "Cell-penetrating inhibitors of calpain." Trends in Biochemical Sciences, 16(4), 150-153. Link

-

Donkor, I. O. (2000). "A survey of calpain inhibitors." Current Medicinal Chemistry, 7(12), 1171-1188. Link

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suc-LLVY-AMC | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Postischemic treatment with calpain inhibitor MDL 28170 ameliorates brain damage in a gerbil model of global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cross-Talk between Two Cysteine Protease Families: Activation of Caspase-12 by Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calpain inhibitor MDL28170 alleviates cerebral ischemia‑reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]

The Specificity Paradox: A Technical Guide to Deconvoluting the Off-Target Effects of MDL 28170

Executive Summary

MDL 28170 (Calpain Inhibitor III) is a widely utilized tool compound, historically employed to validate Calpain-1 and Calpain-2 as therapeutic targets in neurodegeneration. However, its utility is compromised by a "specificity paradox": MDL 28170 is often more potent against its off-targets (specifically Cathepsin L) than its intended targets.

This guide provides a rigorous framework for researchers to distinguish between Calpain-mediated phenotypes and those driven by off-target inhibition of lysosomal cysteine proteases (Cathepsins B/L) or the 20S/26S proteasome.

Part 1: The Pharmacological Profile[1]

The Structural Basis of Promiscuity

MDL 28170 is a peptide aldehyde (Z-Val-Phe-CHO). Its mechanism of action relies on the electrophilic aldehyde "warhead," which undergoes a nucleophilic attack by the active site cysteine of the protease, forming a reversible hemiacetal adduct.

While this warhead effectively traps Calpain, it lacks the structural discrimination necessary to avoid other cysteine proteases that share similar catalytic cleft architecture, particularly the Papain-like cysteine proteases .

The Off-Target Landscape

The assumption that MDL 28170 is "Calpain-selective" at micromolar concentrations is a dangerous fallacy in modern research.

Table 1: Comparative Potency Profile of MDL 28170

| Target Enzyme | Biological Role | IC50 / Ki (Approx.)[1][2][3] | Mechanism Relevance |

| Cathepsin L | Lysosomal protein turnover, Viral entry (SARS-CoV-2, Ebola) | 2.5 nM | Primary Off-Target (Often > potency than Calpain) |

| Calpain-1 (µ) | Cytoskeletal remodeling, Excitotoxicity | ~10–15 nM | Intended Target |

| Calpain-2 (m) | LTP, Neurodegeneration | ~10–15 nM | Intended Target |

| Cathepsin B | Antigen processing, Apoptosis | ~25 nM | Major Off-Target |

| 20S Proteasome | Protein degradation | > 5 µM | Secondary Off-Target (High dose liability) |

Critical Insight: In antiviral assays (e.g., SARS-CoV-2 entry), MDL 28170 activity is frequently driven by Cathepsin L inhibition , not Calpain. Cathepsin L cleaves the Spike protein in the endosome, facilitating membrane fusion.[4] Misinterpreting this as a Calpain-mediated event can lead to dead-end drug development programs.

Part 2: Visualizing the Mechanism

The following diagram illustrates the mechanistic divergence where a single compound (MDL 28170) can drive two distinct biological phenotypes depending on the dominant protease in the specific cellular compartment (Cytosol vs. Lysosome).

Figure 1: Dual-compartment activity of MDL 28170. Note the higher potency (thicker line) toward the lysosomal off-target Cathepsin L.

Part 3: Experimental Strategy (Self-Validating Protocols)

To rigorously attribute a phenotype to Calpain inhibition using MDL 28170, you must employ a Differential Protease Profiling strategy. Relying on a single inhibitor is insufficient.

The "Gold Standard" Validation Workflow

-

Dose Titration: If your phenotype requires >1 µM MDL 28170, you are likely inhibiting the proteasome or non-specific targets.

-

Negative Control: Use a structural analog that lacks the aldehyde warhead (e.g., the corresponding alcohol) to rule out non-covalent scaffolding effects.

-

Orthogonal Inhibitors:

-

To rule out Cathepsins: Co-treat with E-64d (a broad-spectrum cysteine protease inhibitor that hits Cathepsins but is poor against Calpain in cells due to rapid processing).

-

To confirm Calpain: Use Calpeptin or transgenic knockdown (siRNA/CRISPR) of CAPNS1 (the regulatory subunit required for both Calpain 1 and 2 stability).

-

Protocol: Differential pH Activity Assay

This assay exploits the conflicting pH requirements of the targets to determine which enzyme is being inhibited in your specific lysate.

Objective: Quantify the contribution of Calpain vs. Cathepsin activity in a sample treated with MDL 28170.

Materials:

-

Calpain Buffer (Neutral): 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 5 mM CaCl2 .

-

Cathepsin Buffer (Acidic): 50 mM Sodium Acetate (pH 5.5), 100 mM NaCl, 1 mM DTT, 5 mM EDTA (to chelate Ca2+ and silence Calpain).

-

Substrates:

-

Calpain-Selective: Suc-Leu-Tyr-AMC (Fluorogenic).

-

Cathepsin-Selective: Z-Phe-Arg-AMC (Fluorogenic - note: cleaved by both, but pH restricts activity).

-

Step-by-Step Methodology:

-

Lysate Preparation: Harvest cells and lyse in a mild detergent buffer (0.1% CHAPS) without protease inhibitors. Centrifuge to clear debris.

-

Array Setup: Prepare a 96-well black plate.

-

Row A (Calpain Condition): Lysate + Calpain Buffer.

-

Row B (Cathepsin Condition): Lysate + Cathepsin Buffer.

-

-

Inhibitor Treatment: Add MDL 28170 (0.1 nM to 10 µM log scale) to both rows. Incubate for 15 min at RT.

-

Reaction Initiation:

-

Add Suc-LY-AMC (50 µM final) to Row A.

-

Add Z-FR-AMC (50 µM final) to Row B.

-

-

Kinetic Read: Measure fluorescence (Ex 380nm / Em 460nm) every 60 seconds for 30 minutes.

-

Data Interpretation:

-

If MDL 28170 inhibits the signal in Row B (pH 5.5) , the compound is actively engaging Cathepsins in your system.

-

If the biological phenotype (e.g., cell survival) correlates with the IC50 found in Row B rather than Row A, the effect is Cathepsin-mediated .

-

Part 4: Decision Matrix for Data Interpretation

Use this logic flow to interpret your experimental data when using MDL 28170.

Figure 2: Experimental logic flow for validating MDL 28170 data.

References

-

Simmons, G., et al. (2005).[5] Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry.[4][1][5][6] Proceedings of the National Academy of Sciences, 102(33), 11876-11881. [Link]

-

Key Finding: Establishes MDL 28170 as a potent Cathepsin L inhibitor (IC50 2.5 nM) blocking SARS-CoV entry.[1]

-

- Mellgren, R. L., et al. (2009). The use of inhibitors to delineate the functions of calpains in cells. Biochemical and Biophysical Research Communications, 387(4), 621-624. Key Finding: Discusses the lack of specificity of peptide aldehydes like MDL 28170.

- Donkor, I. O. (2000). A survey of calpain inhibitors. Current Medicinal Chemistry, 7(12), 1171-1188. Key Finding: Comprehensive review of calpain inhibitor structures and their cross-reactivity with other cysteine proteases.

-

Liu, J., et al. (2020). Hydroxychloroquine, a less toxic derivative of chloroquine, is effective in inhibiting SARS-CoV-2 infection in vitro. Cell Discovery, 6, 16. [Link]

- Key Finding: Contextualizes protease inhibitors in the viral entry p

Sources

- 1. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]

- 3. MDL 28170 (Calpain Inhibitor III), calpain and cathepsin B inhibitor (CAS 88191-84-8) | Abcam [abcam.com]

- 4. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Understanding the Cell Permeability of MDL 28170

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally assess the cell permeability of MDL 28170, a potent, cell-permeable calpain inhibitor. Our approach eschews a rigid template, instead presenting a logical, multi-tiered strategy that flows from fundamental principles to advanced biological validation. We emphasize the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity and reproducible outcomes.

Introduction: The Critical Role of Permeability for an Intracellular Inhibitor

MDL 28170 is a selective inhibitor of calpain-1 and calpain-2, cysteine proteases implicated in numerous cellular processes, including neurodegeneration and ischemic injury.[1][2] Its therapeutic potential is fundamentally dependent on its ability to traverse cellular membranes to reach these cytosolic targets. Furthermore, its documented neuroprotective effects in animal models hinge on its capacity to cross the highly restrictive blood-brain barrier (BBB).[1][3][4][5] Therefore, a thorough understanding of its cell permeability is not merely an academic exercise but a cornerstone of its pharmacological characterization.

Cell permeability dictates a compound's absorption, distribution, and ultimately, its efficacy and potential for CNS activity.[6][7] This guide outlines a systematic approach to dissecting the permeability profile of MDL 28170, from its intrinsic physicochemical properties to its interaction with complex biological barriers.

Physicochemical Profile of MDL 28170

A molecule's intrinsic properties provide the first clues to its permeability potential. MDL 28170's characteristics are generally favorable for passive diffusion across lipid bilayers.

| Property | Value | Implication for Permeability |

| Molecular Formula | C₂₂H₂₆N₂O₄ | Provides the basis for molecular weight. |

| Molecular Weight | 382.45 g/mol | Within the range (<500 Da) generally favorable for passive diffusion (Lipinski's Rule of Five).[2] |

| Solubility | Insoluble in H₂O; Soluble in DMSO (≥16.75 mg/mL) and Ethanol (≥25.05 mg/mL) | Low aqueous solubility and high solubility in organic solvents suggest a lipophilic character, which is conducive to partitioning into and crossing the lipid cell membrane.[2] |

Conceptual Framework: Mechanisms of Cellular Entry

A compound can cross a cell membrane via several routes. Understanding these potential pathways is crucial for selecting the appropriate assays and correctly interpreting the resulting data.

Figure 1: Key mechanisms governing the transport of small molecules across a cell membrane.

For a lipophilic molecule like MDL 28170, passive transcellular diffusion is the expected primary route of entry. However, interactions with influx or efflux transporters can significantly modify its net accumulation inside the cell and are critical to investigate, especially for assessing BBB penetration.

A Multi-Tiered Strategy for Permeability Assessment

We advocate for a tiered experimental approach that balances throughput with physiological relevance. This strategy allows for early, rapid screening followed by more detailed, mechanistic studies on promising candidates.

Figure 2: A logical workflow for the comprehensive evaluation of MDL 28170 cell permeability.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Causality

The first essential question is: Can MDL 28170 passively diffuse across a pure lipid environment? The PAMPA is the ideal starting point because it isolates this single mechanism.[8] It is a non-cell-based, high-throughput assay that models passive, transcellular transport.[8] By eliminating biological variables like efflux pumps and metabolic enzymes, we establish a baseline permeability coefficient (Pe). A high Pe value here would strongly suggest that the molecule's intrinsic properties are conducive to membrane passage.

Trustworthiness: A Self-Validating Protocol

The integrity of each assay plate is confirmed by running compounds with known permeability characteristics in parallel.

-

High Permeability Control: A compound known to diffuse rapidly (e.g., Testosterone).

-

Low Permeability Control: A compound known to diffuse poorly (e.g., Atenolol).

Consistent results for these controls are mandatory for the validation of experimental data for the test compound.

Detailed Experimental Protocol: PAMPA

-

Membrane Preparation: A filter plate's membrane is coated with a synthetic lipid solution (e.g., 1% lecithin in dodecane) to form an artificial lipid bilayer.[9]

-

Donor Solution: Prepare a 10 µM solution of MDL 28170 in a suitable buffer (e.g., PBS, pH 7.4) with a low percentage of DMSO (e.g., <1%).

-

Assay Setup:

-

Add buffer to the acceptor wells of a 96-well plate.

-

Place the lipid-coated filter (donor) plate on top of the acceptor plate.

-

Add the MDL 28170 donor solution to the filter plate wells. This "sandwich" assembly is now ready for incubation.[10]

-

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).[8]

-

Quantification: After incubation, carefully separate the plates. Determine the concentration of MDL 28170 in both the donor and acceptor wells using a sensitive analytical method, typically LC-MS/MS.

-

Calculation: The permeability coefficient (Pe) is calculated using the following formula: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / (Area * Time * (VA + VD)) (Where V = volume, A = area of the filter)

Tier 2: Caco-2 Bidirectional Permeability Assay

Expertise & Causality

Having established passive diffusion potential, we now introduce biological complexity. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes with well-defined tight junctions and expressing relevant transporters.[11][12] This model is the industry standard for predicting oral absorption of drugs.[7][13] A bidirectional assay is critical:

-

Apical-to-Basolateral (A→B) Transport: Mimics absorption from the gut lumen into the bloodstream.

-

Basolateral-to-Apical (B→A) Transport: Measures the extent of active efflux back into the gut lumen.

An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12]

Trustworthiness: A Self-Validating Protocol

Monolayer integrity is the most critical validation parameter. This is assessed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.[14][15] A high and stable TEER value (e.g., >200 Ω·cm²) confirms that the cell junctions are intact and that paracellular leakage is minimal.[16] Additionally, running control compounds for high permeability (e.g., caffeine) and low permeability/efflux (e.g., talinolol) validates the assay system's performance.[12][17]

Detailed Experimental Protocol: Caco-2 Assay

-

Cell Seeding: Seed Caco-2 cells onto permeable Transwell™ filter inserts and culture for 21-29 days to allow for full differentiation and polarization.[11]

-

Monolayer Integrity Check: Measure the TEER of each well. Only wells meeting the pre-defined integrity criteria should be used.

-

Assay Initiation (A→B):

-

Add pre-warmed buffer to the basolateral (bottom) chamber.

-

Remove the culture medium from the apical (top) chamber and replace it with the MDL 28170 dosing solution.

-

-

Assay Initiation (B→A):

-

Add the MDL 28170 dosing solution to the basolateral chamber.

-

Add pre-warmed buffer to the apical chamber.

-

-

Incubation & Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver compartment at one or more time points (e.g., 60 or 90 minutes).

-

Quantification: Analyze the concentration of MDL 28170 in the collected samples via LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated for each direction: Papp = (dQ/dt) / (A * C₀) (Where dQ/dt = rate of permeation, A = area of the membrane, C₀ = initial donor concentration).[18]

Tier 3: MDCK-MDR1 Bidirectional Permeability Assay

Expertise & Causality

Given that MDL 28170 is known to be effective in the CNS, we must specifically investigate its interaction with the primary efflux pump at the blood-brain barrier: P-glycoprotein.[3][5] The MDCK-MDR1 cell line is engineered to overexpress human P-gp (encoded by the MDR1 gene).[18][19] This assay provides a direct and sensitive measure of a compound's susceptibility to P-gp-mediated efflux. A low efflux ratio in this system is a crucial piece of evidence supporting a compound's ability to achieve and maintain therapeutic concentrations in the brain.

Trustworthiness: A Self-Validating Protocol

As with the Caco-2 assay, TEER measurements are essential for monolayer integrity. The key validation for this specific assay is to run a known P-gp substrate (e.g., digoxin) with and without a potent P-gp inhibitor (e.g., cyclosporin or valspodar).[17][19] A significant reduction in the efflux ratio of the control substrate in the presence of the inhibitor confirms that the P-gp transporters are functional and that the assay is performing correctly.

Detailed Experimental Protocol: MDCK-MDR1 Assay

The protocol is analogous to the Caco-2 assay, with key differences:

-

Cell Culture: MDCK-MDR1 cells are seeded onto Transwell™ inserts and form a confluent monolayer more rapidly, typically within 3-7 days.[18][20]

-

Assay Design: The bidirectional (A→B and B→A) experiment is performed as described above. A parallel experiment can be run in the presence of a P-gp inhibitor to confirm that any observed efflux is P-gp specific.

Integrating In Vivo and Functional Data

-

Direct Evidence: Studies have shown that MDL 28170 penetrates the blood-brain barrier and inhibits brain cysteine protease activity following systemic administration in rodent models.[2][4]

-

Pharmacodynamic Confirmation: Following intravenous or intraperitoneal injection, MDL 28170 reaches sufficient concentrations in brain tissue to produce a measurable inhibition of calpain activity.[3]

-

Functional Efficacy: The compound's demonstrated neuroprotective effects in models of traumatic brain injury, global ischemia, and hypoxic-ischemic injury are predicated on its ability to cross the BBB and enter neuronal cells.[1][21][22]

A cell-based functional assay can also serve as an indirect confirmation of permeability. For example, by treating intact cells with MDL 28170 and then measuring the activity of calpain in the cell lysate using a fluorogenic substrate, one can demonstrate that the inhibitor has entered the cell to engage its target.[23]

Summary & Expected Profile for MDL 28170

By integrating the data from this multi-tiered approach, a comprehensive permeability profile can be constructed.

| Assay | Key Parameter | Expected Outcome for MDL 28170 | Rationale |

| PAMPA | Permeability (Pe) | High | The molecule's lipophilicity and molecular weight are favorable for high passive diffusion. |

| Caco-2 | Papp (A→B) & Efflux Ratio | High & Low (<2) | Indicates good potential for oral absorption without being a significant substrate for major intestinal efflux pumps. |

| MDCK-MDR1 | Efflux Ratio | Low (<2) | This is a critical finding, suggesting MDL 28170 is not a P-gp substrate and can evade efflux at the blood-brain barrier. |

| In Vivo Studies | CNS Activity | Confirmed | Literature confirms brain penetration and neuroprotective effects after systemic administration.[1][2][3][4][5] |

This profile—high passive permeability with low susceptibility to efflux—is the hallmark of a successful, cell-permeable, and CNS-active compound. This systematic, evidence-based guide provides the framework to rigorously confirm this profile for MDL 28170 or any other developmental compound.

References

-

Cell Permeability Assay. BioIVT. [Link]

-

Wang, Y., et al. (2020). Calpain inhibitor MDL28170 alleviates cerebral ischemia-reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest. Experimental and Therapeutic Medicine. [Link]

-

Urthaler, F., et al. (1997). MDL-28170, a Membrane-Permeant Calpain Inhibitor, Attenuates Stunning and PKC Epsilon Proteolysis in Reperfused Ferret Hearts. Cardiovascular Research. [Link]

-

Wang, Y., et al. (2020). Calpain inhibitor MDL28170 alleviates cerebral ischemia-reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest. Spandidos Publications. [Link]

-

Thompson, S.N., et al. (2010). A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model. Journal of Neurotrauma. [Link]

-

Bi, S.H., et al. (2012). Calpain inhibitor MDL 28170 protects against the Ca2+ paradox in rat hearts. Clinical and Experimental Pharmacology and Physiology. [Link]

-

Kawamura, M., et al. (2005). Calpain inhibitor MDL 28170 protects hypoxic-ischemic brain injury in neonatal rats by inhibition of both apoptosis and necrosis. Brain Research. [Link]

-

Wilson, D.T., et al. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]

-

Li, P.A., et al. (1998). Postischemic treatment with calpain inhibitor MDL 28170 ameliorates brain damage in a gerbil model of global ischemia. Neuroscience Letters. [Link]

-

Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA portal. [Link]

-

Thompson, S.N., et al. (2010). A pharmacological analysis of the neuroprotective efficacy of the brain- and cell-permeable calpain inhibitor MDL-28170 in the mouse controlled cortical impact traumatic brain injury model. Journal of Neurotrauma. [Link]

-

DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

-

Kaul, S., et al. (2020). Cell permeable calpain inhibitor SJA6017 provides functional protection to spinal motoneurons exposed to MPP+. Cellular and Molecular Neurobiology. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

-

Volpe, D.A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. [Link]

-

MDCK-MDR1 Permeability Assay. Evotec. [Link]

-

van den Bogaart, G., et al. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols. [Link]

-

A new cell-permeable calpain inhibitor. ResearchGate. [Link]

-

PAMPA Permeability Assay Protocol. Technology Networks. [Link]

-

Goga, A., et al. (2023). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics. [Link]

-

Caco-2 Permeability Assay. Evotec. [Link]

-

MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

-

Szaflarska, I., et al. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences. [Link]

-

Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

-

Szaflarska, I., et al. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. ResearchGate. [Link]

-

Membrane-Permeable Peptide Capable of Calpain Inhibition. UKnowledge. [Link]

-

Caco-2 Assay Protocol. University of Washington. [Link]

-

Wang, J. (2013). Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability. Current Drug Metabolism. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc. [Link]

-

MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]

-

Testing calpain inhibition in tumor endothelial cells: novel targetable biomarkers against glioblastoma malignancy. Semantic Scholar. [Link]

-

Methods for Measuring Permeability. NCBI Bookshelf. [Link]

Sources

- 1. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]

- 2. apexbt.com [apexbt.com]

- 3. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Postischemic treatment with calpain inhibitor MDL 28170 ameliorates brain damage in a gerbil model of global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A pharmacological analysis of the neuroprotective efficacy of the brain- and cell-permeable calpain inhibitor MDL-28170 in the mouse controlled cortical impact traumatic brain injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PAMPA | Evotec [evotec.com]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 10. youtube.com [youtube.com]

- 11. diva-portal.org [diva-portal.org]

- 12. Caco-2 Permeability | Evotec [evotec.com]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 17. bioivt.com [bioivt.com]

- 18. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 19. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Calpain inhibitor MDL28170 alleviates cerebral ischemia‑reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Calpain inhibitor MDL 28170 protects hypoxic-ischemic brain injury in neonatal rats by inhibition of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. promega.sg [promega.sg]

Mitigating Ischemic Brain Injury: A Technical Guide to the Neuroprotective Role of MDL 28170

This guide provides an in-depth examination of the calpain inhibitor MDL 28170 as a therapeutic agent for ischemic brain injury. Tailored for researchers, neuroscientists, and drug development professionals, this document synthesizes the core mechanism of action, preclinical evidence, and validated experimental protocols to facilitate further investigation into this promising neuroprotective compound.

The Ischemic Challenge: Unraveling the Cascade of Neuronal Death

Ischemic stroke, characterized by a disruption of cerebral blood flow, initiates a complex cascade of events leading to neuronal death and neurological deficit. The initial insult, a lack of oxygen and glucose, triggers rapid necrotic cell death in the ischemic core.[1] However, in the surrounding penumbra, a region of compromised but viable tissue, neurons face a more protracted demise through apoptosis, excitotoxicity, and inflammation over hours to days.[1] A critical mediator in this secondary injury cascade is the dysregulation of intracellular calcium (Ca2+) homeostasis.[2] This pathological increase in cytosolic Ca2+ activates a family of calcium-dependent cysteine proteases known as calpains, which play a pivotal role in the execution of cell death pathways.

MDL 28170: A Potent Calpain Inhibitor with Neuroprotective Promise

MDL 28170 is a potent, cell-permeable, non-selective inhibitor of both calpain-1 (μ-calpain) and calpain-2 (m-calpain).[3][4] Its significance in the context of neuroprotection lies in its ability to cross the blood-brain barrier, allowing it to reach its target within the central nervous system following systemic administration.[4][5] By inhibiting calpain, MDL 28170 directly targets a key downstream effector in the ischemic cell death cascade.

Mechanism of Action: Halting the Proteolytic Machinery

The neuroprotective effects of MDL 28170 are multifaceted, stemming from its primary role as a calpain inhibitor.

-

Inhibition of Proteolysis: Activated calpains degrade a host of critical cellular proteins, including cytoskeletal components like α-spectrin, leading to a breakdown of cellular architecture and function.[6][7] MDL 28170 prevents this destructive proteolysis.

-

Suppression of Apoptosis and Necrosis: Studies have shown that MDL 28170 can reduce both necrotic and apoptotic cell death following hypoxic-ischemic insults.[7] It achieves this, in part, by inhibiting calpain-mediated cleavage of pro-apoptotic proteins. Evidence also suggests MDL 28170 can inhibit the activation of caspase-3, a key executioner in the apoptotic pathway.[7]

-

Modulation of Inflammation: Neuroinflammation is a critical component of secondary injury in stroke.[8] MDL 28170 has been shown to suppress the inflammatory response by downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3][8] This anti-inflammatory action is likely linked to blocking calpain-2, which is associated with the immune response of microglia and astrocytes.[8]

-

Regulation of Autophagy: While autophagy is a cellular recycling process, excessive autophagy can contribute to cell death. MDL 28170 has been observed to reduce the level of autophagy in the context of cerebral ischemia-reperfusion injury, suggesting another avenue through which it confers protection.[3]

The signaling pathway below illustrates the central role of calpain in ischemic injury and the intervention point for MDL 28170.

Preclinical Evaluation: A Framework for Investigation

The neuroprotective efficacy of MDL 28170 has been demonstrated in various preclinical models of ischemic brain injury. A robust investigation typically involves an in vivo model of stroke, followed by a battery of histological and biochemical analyses.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and clinically relevant method for inducing focal cerebral ischemia in rodents.[9]

Experimental Workflow for MCAO and MDL 28170 Treatment

Protocol: MCAO-Induced Ischemia

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat or C57BL/6 mouse with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.

-

Surgical Procedure: Place the animal in a supine position. Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the distal ECA. Introduce a nylon monofilament (e.g., 4-0) coated with silicone into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia Period: Allow the occlusion to remain for a defined period, typically 60 to 90 minutes.

-

Reperfusion: Withdraw the filament to restore blood flow to the MCA territory.

-

Wound Closure: Suture the incision and allow the animal to recover.

Drug Formulation and Administration

-

Vehicle: MDL 28170 can be dissolved in a vehicle such as 8% dimethyl sulfoxide (DMSO).[8]

-

Dosage: Effective doses in rodent models range from 1.5 mg/kg to 50 mg/kg, depending on the model and administration route.[3][5] Dose-response studies are crucial to determine the optimal concentration.[10]

-

Administration: Intraperitoneal (IP) or intravenous (IV) injections are common.[2][7] Treatment can be initiated before, during, or after the ischemic event. Studies show a therapeutic window of opportunity for MDL 28170 of at least 6 hours post-ischemia in a reversible focal ischemia model.[10][11]

Histological and Biochemical Analyses

Protocol: Infarct Volume Measurement with TTC Staining

-

Tissue Preparation: At 24 or 48 hours post-MCAO, euthanize the animal and perfuse transcardially with saline.

-

Brain Slicing: Harvest the brain and section it into 2 mm coronal slices.

-

Staining: Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. Healthy, viable tissue will stain red, while the infarcted area will remain white.

-

Quantification: Image the stained sections and use image analysis software (e.g., ImageJ) to calculate the infarct volume as a percentage of the total hemispheric volume.

Protocol: Assessment of Neuronal Damage (H&E and Nissl Staining)

-

Tissue Processing: Perfuse animals with saline followed by 4% paraformaldehyde.[3] Embed the brain in paraffin and section.

-

Staining:

-

Hematoxylin and Eosin (H&E): Stains cell nuclei blue and cytoplasm pink, revealing general morphology and identifying damaged cells (e.g., pyknotic nuclei).[8]

-

Nissl Staining (Cresyl Violet): Stains the Nissl bodies in the rough endoplasmic reticulum of neurons. A loss of Nissl substance (chromatolysis) is an indicator of neuronal injury.[8]

-

-

Analysis: Use light microscopy to qualitatively and quantitatively assess neuronal survival in specific brain regions, such as the cortex and hippocampus.[5]

Protocol: Western Blot for Calpain Activity and Key Proteins

-

Protein Extraction: Homogenize brain tissue samples (e.g., cortex, hippocampus) from the ischemic hemisphere in lysis buffer.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies overnight at 4°C. Key targets include:

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blots. Densitometry analysis is used to quantify protein levels relative to a loading control (e.g., GAPDH or β-actin).[12]

Protocol: Fluorometric Calpain Activity Assay

This assay provides a direct measure of calpain enzymatic activity.[13]

-

Lysate Preparation: Prepare cytosolic extracts from brain tissue using a specialized extraction buffer that prevents auto-activation of calpain.[13]

-

Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction buffer and a fluorogenic calpain substrate (e.g., Ac-LLY-AFC).[13]

-

Measurement: Incubate at 37°C. Cleavage of the substrate by active calpain releases a fluorescent product (AFC), which can be measured using a fluorescence plate reader (Ex/Em = ~400/505 nm).[13]

-

Data Analysis: Compare the fluorescence intensity of samples from MDL 28170-treated animals to vehicle-treated controls to determine the percentage of calpain inhibition.

Summary of Efficacy: Quantitative Insights

The neuroprotective effects of MDL 28170 have been quantified across multiple studies, demonstrating its potential to reduce ischemic damage.

| Parameter | Animal Model | MDL 28170 Dose & Regimen | Key Finding | Reference |

| Infarct Volume | Rat (MCAO) | Dose-dependent; significant reduction with treatment up to 6 hours post-ischemia. | Dose-dependent reduction in infarct volume. | [10] |

| Neuronal Damage | Gerbil (Global Ischemia) | 50 mg/kg at 0.5 and 3h post-ischemia. | Protected against cortical neuronal damage. | [5] |

| Cytoskeletal Degradation | Mouse (TBI) | 15 min post-injury initiation. | Significantly reduced α-spectrin degradation by ~40-44% in hippocampus and cortex. | [6] |

| Cell Death | Neonatal Rat (Hypoxia-Ischemia) | 24 mg/kg initial dose, followed by 12 mg/kg every 4h. | Significantly decreased the number of both necrotic and apoptotic cells. | [7] |

| Inflammation & Autophagy | Rat (Cardiac Arrest Model) | 1.5 mg/kg and 3.0 mg/kg. | Suppressed inflammation (↓TNF-α, IL-1β) and autophagy by inhibiting calpain-2. | [3][8] |

Future Directions and Clinical Perspective

While preclinical data for MDL 28170 are compelling, the translation of neuroprotective agents into clinical success has been challenging.[9][14] No clinical trials specifically for MDL 28170 in ischemic stroke were identified in a search of ClinicalTrials.gov. Future research should focus on optimizing dosing regimens, exploring combination therapies (e.g., with thrombolytics or other neuroprotectants), and identifying patient populations most likely to benefit.[6] The development of novel, highly selective calpain inhibitors with favorable pharmacokinetic profiles continues to be an important goal in stroke research.

References

-

Wang, W. Y., Xie, L., Zou, X. S., Li, N., Yang, Y. G., Wu, Z. J., Tian, X. Y., Zhao, G. Y., & Chen, M. H. (2021). Calpain inhibitor MDL28170 alleviates cerebral ischemia‑reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest. International Immunopharmacology, 93, 107377. [Link]

-

Li, P. A., Shuaib, A., & Miyashita, H. (1998). Postischemic treatment with calpain inhibitor MDL 28170 ameliorates brain damage in a gerbil model of global ischemia. Neuroscience Letters, 247(2-3), 115-118. [Link]

-

Hall, E. D., Wang, J. A., & Bosken, J. M. (2010). A pharmacological analysis of the neuroprotective efficacy of the brain- and cell-permeable calpain inhibitor MDL-28170 in the mouse controlled cortical impact traumatic brain injury model. Journal of Neurotrauma, 27(10), 1849-1858. [Link]

-

Markgraf, C. G., Velayo, N. L., Johnson, M. P., McCarty, D. R., Medhi, S., Koehl, J. R., Chmielewski, P. A., & Callahan, M. J. (1998). Six-hour window of opportunity for calpain inhibition in focal cerebral ischemia in rats. Stroke, 29(1), 152-158. [Link]

-

Wang, W., et al. (2023). Calpain inhibitor MDL28170 alleviates cerebral ischemia-reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest. Experimental and Therapeutic Medicine. [Link]

-

Hall, E. D., et al. (2010). A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model. Journal of Neurotrauma. [Link]

-

Markgraf, C. G., et al. (1998). Six-Hour Window of Opportunity for Calpain Inhibition in Focal Cerebral Ischemia in Rats. Stroke. [Link]

-

Kawamura, M., Nakajima, W., Yuhki, K., & Takashima, S. (2005). Calpain inhibitor MDL 28170 protects hypoxic-ischemic brain injury in neonatal rats by inhibition of both apoptosis and necrosis. Brain Research, 1037(1-2), 59-69. [Link]

-

Gowing, E. K., et al. (2024). Inhibition of Apoptosis in a Model of Ischemic Stroke Leads to Enhanced Cell Survival, Endogenous Neural Precursor Cell Activation and Improved Functional Outcomes. International Journal of Molecular Sciences. [Link]

-

Hanna, A. M., et al. (2024). Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform. ACS Nano. [Link]

-

Hanna, A. M., et al. (2024). Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform. ACS Nano. [Link]

-

Fricker, A. D., et al. (2023). In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. Biomedicines. [Link]

-

ResearchGate. (n.d.). Inhibition of calpain activity can prevent the occurrence and progression of peritoneal fibrosis. [Link]

-

Wiley Online Library. (2022). An in vivo model of ischemic stroke to study potential pharmacological targets. [Link]

-

MDPI. (2023). Neuroprotection during Thrombectomy for Acute Ischemic Stroke: A Review of Future Therapies. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 4. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]

- 5. Postischemic treatment with calpain inhibitor MDL 28170 ameliorates brain damage in a gerbil model of global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A pharmacological analysis of the neuroprotective efficacy of the brain- and cell-permeable calpain inhibitor MDL-28170 in the mouse controlled cortical impact traumatic brain injury model - PubMed [pubmed.ncbi.nlm.nih.gov]